

# Structural Biology of IRAK4 in Complex with Degradar-11: A Technical Guide

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## Compound of Interest

Compound Name: PROTAC IRAK4 degrader-11

Cat. No.: B15609734

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## Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in innate immune signaling pathways. Its dual role as both a kinase and a scaffolding protein makes it a compelling therapeutic target for a range of inflammatory diseases and cancers. Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors by eliminating the entire IRAK4 protein. This technical guide provides an in-depth overview of the structural biology and characterization of IRAK4 in the context of a specific PROTAC, referred to as "degrader-11" or "compound 15." While a definitive crystal or cryo-EM structure of the IRAK4-degrader-11 complex is not publicly available, this document synthesizes the known quantitative data for this compound and provides detailed experimental protocols and conceptual frameworks for its characterization.

## Introduction to IRAK4 and Targeted Degradation

The innate immune system relies on the rapid detection of pathogens and cellular damage, a process largely mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Downstream of these receptors, IRAK4 plays a pivotal role in assembling the Myddosome signaling complex and phosphorylating downstream targets, ultimately leading to the activation of transcription factors like NF- $\kappa$ B and the production of pro-inflammatory cytokines.

Traditional small-molecule inhibitors of IRAK4 have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 is also critical for signal transduction. PROTACs offer a distinct advantage by inducing the degradation of the entire IRAK4 protein, thereby ablating both its catalytic and scaffolding functions. These heterobifunctional molecules consist of a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

"**PROTAC IRAK4 degrader-11** (compound 15)" is a known degrader of IRAK4 that utilizes the Cereblon (CRBN) E3 ligase for its mechanism of action.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data for IRAK4 Degrader-11

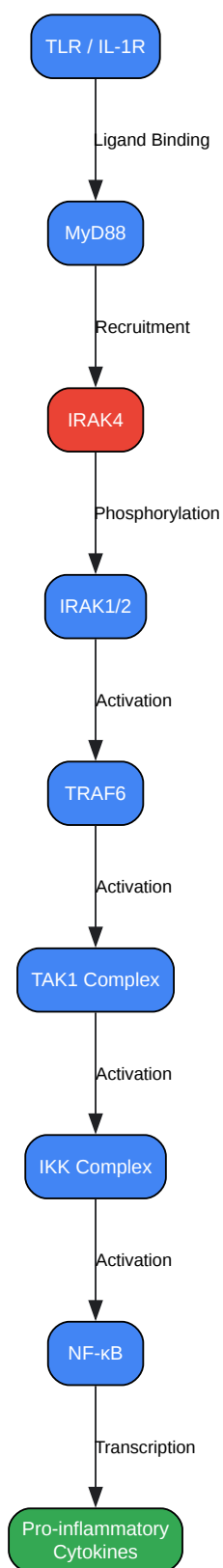
The following table summarizes the publicly available quantitative data for "**PROTAC IRAK4 degrader-11** (compound 15)." This data is essential for understanding its potency and efficacy in a cellular context.

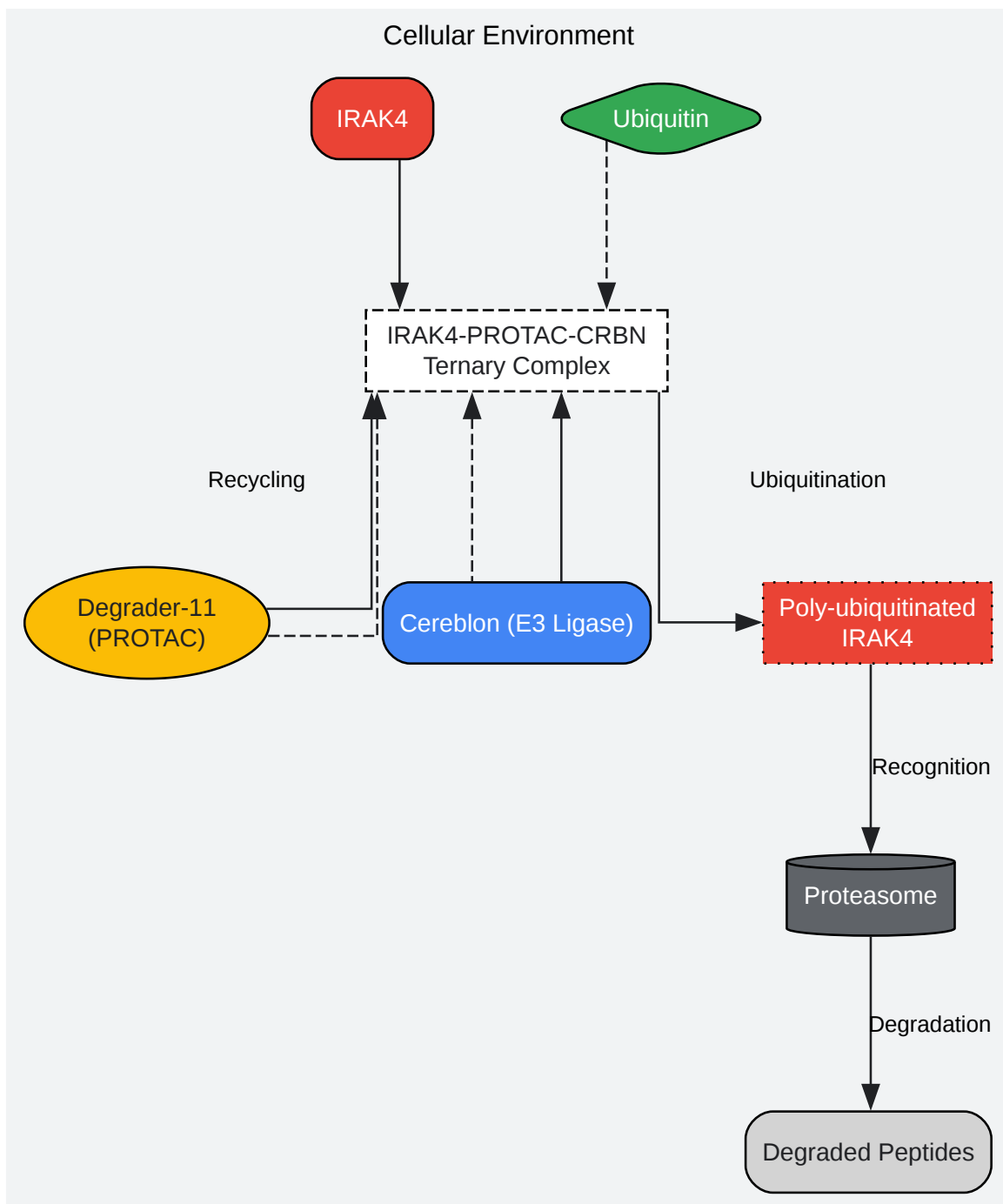
Parameter	Value	Cell Line	Assay Type	Reference(s)
DC50	2.29 nM	HEK2993	Cellular Degradation Assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Dmax	96.25%	HEK2993	Cellular Degradation Assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

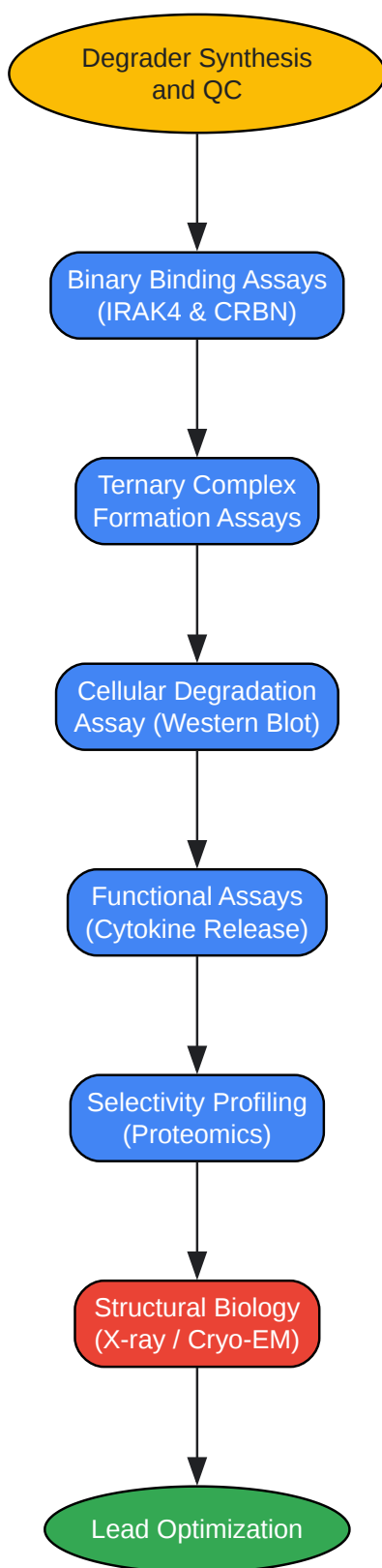
Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable with the compound.

## Signaling Pathways and Mechanism of Action

To understand the context in which IRAK4 degraders function, it is crucial to visualize the relevant signaling pathways and the degrader's mechanism of action.







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